Cas no 66-39-7 (4-(Benzenesulfonyl)benzaldehyde)
4-(Benzenesulfonyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(Benzenesulfonyl)benzaldehyde
- 4-(BENZENESULPHONYL)BENZALDEHYDE
- 4-(benzenesulfonyl)-benzaldehyde
- 4-(Phenylsulfonyl)-2-azetidinone
- 4-(Phenylsulfonyl)azetidin-2-one
- 4-(phenylsulfonyl)benzaldehyde
- 498319_ALDRICH
- 4-benzenesulfonyl-azetidin-2-one
- 4-benzenesulfonyl-benzaldehyde
- 4-Benzolsulfonyl-benzaldehyd
- 4-Benzosulfonyl-benzaldehyd
- 4-phenylsulfonylazetidin-2-one
- 4-phenylsulfonyl-azetidinone
- AC1NEAAP
- ACMC-1CNGW
- CTK4G7907
- SBB056250
- SureCN6575395
- Benzaldehyde, p-(phenylthio)-, S,S-dioxide
- SCHEMBL708381
- 4-phenylsulfonylbenzaldehyde
- p-(Phenylthio)benzaldehyde S,S-dioxide
- 4-(Phenylsulphonyl)benzaldehyde
- NIOSH/CU7580600
- 66-39-7
- MFCD00444612
- PS-4491
- DB-087673
- E84041
- CS-0454690
- CU75806000
- Benzaldehyde, 4-(phenylsulfonyl)-
- OFZOVFCBBFJMNV-UHFFFAOYSA-N
- AKOS005141941
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- MDL: MFCD00444612
- Inchi: 1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H
- InChI Key: OFZOVFCBBFJMNV-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(C1C=CC(C=O)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 246.03506535g/mol
- Monoisotopic Mass: 246.03506535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 59.6Ų
4-(Benzenesulfonyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034957-250mg |
4-(Benzenesulfonyl)benzaldehyde |
66-39-7 | 250mg |
£39.00 | 2022-03-01 | ||
| Fluorochem | 034957-1g |
4-(Benzenesulfonyl)benzaldehyde |
66-39-7 | 1g |
£70.00 | 2022-03-01 | ||
| Fluorochem | 034957-2g |
4-(Benzenesulfonyl)benzaldehyde |
66-39-7 | 2g |
£127.00 | 2022-03-01 | ||
| Fluorochem | 034957-5g |
4-(Benzenesulfonyl)benzaldehyde |
66-39-7 | 5g |
£236.00 | 2022-03-01 | ||
| Ambeed | A898728-100mg |
4-(Phenylsulfonyl)benzaldehyde |
66-39-7 | 97% | 100mg |
$25.0 | 2025-04-17 | |
| Ambeed | A898728-250mg |
4-(Phenylsulfonyl)benzaldehyde |
66-39-7 | 97% | 250mg |
$43.0 | 2025-04-17 | |
| Ambeed | A898728-1g |
4-(Phenylsulfonyl)benzaldehyde |
66-39-7 | 97% | 1g |
$85.0 | 2025-04-17 | |
| Ambeed | A898728-5g |
4-(Phenylsulfonyl)benzaldehyde |
66-39-7 | 97% | 5g |
$253.0 | 2025-04-17 | |
| Apollo Scientific | OR2728-1g |
4-(Phenylsulphonyl)benzaldehyde |
66-39-7 | 1g |
£120.00 | 2025-02-19 | ||
| Apollo Scientific | OR2728-5g |
4-(Phenylsulphonyl)benzaldehyde |
66-39-7 | 5g |
£370.00 | 2025-02-19 |
4-(Benzenesulfonyl)benzaldehyde Suppliers
4-(Benzenesulfonyl)benzaldehyde Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-(Benzenesulfonyl)benzaldehyde
Comprehensive Overview of 4-(Benzenesulfonyl)benzaldehyde (CAS No. 66-39-7): Properties, Applications, and Industry Insights
4-(Benzenesulfonyl)benzaldehyde (CAS No. 66-39-7) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. This aromatic aldehyde, featuring a benzenesulfonyl moiety, has garnered significant attention due to its role as a key intermediate in synthetic chemistry. Its molecular formula, C13H10O3S, highlights the presence of both sulfonyl and aldehyde functional groups, which contribute to its reactivity and utility in diverse reactions such as condensation, nucleophilic addition, and cross-coupling.
In recent years, the demand for 4-(Benzenesulfonyl)benzaldehyde has surged, driven by its applications in the development of high-performance polymers and photoactive materials. Researchers are increasingly exploring its potential in organic electronics, where its electron-withdrawing sulfonyl group enhances charge transport properties. Additionally, its role in synthesizing biologically active molecules has made it a focal point in drug discovery, particularly for anti-inflammatory and antimicrobial agents. This aligns with current trends in green chemistry, as industries seek sustainable alternatives to traditional reagents.
The compound’s physicochemical properties further underscore its industrial relevance. With a melting point ranging between 120–125°C and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetone, it offers practical handling advantages. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure purity, a critical factor for end-users in fine chemical manufacturing. Recent advancements in catalytic synthesis have also optimized its production, reducing byproducts and improving yield—a topic frequently searched in academic databases and patent literature.
From an environmental standpoint, 4-(Benzenesulfonyl)benzaldehyde is subject to scrutiny under REACH and other regulatory frameworks. Its biodegradability and ecotoxicity profiles are actively studied, reflecting broader societal concerns about chemical sustainability. Innovations in waste minimization and atom-efficient synthesis are thus pivotal to its future adoption. Furthermore, the compound’s stability under ambient conditions makes it a preferred choice for long-term storage, a feature highly valued in supply chain logistics.
Market analysts note that the Asia-Pacific region dominates production, with China and India leading in cost-effective manufacturing. However, stringent quality control standards in North America and Europe ensure its suitability for high-end applications. As industries pivot toward custom synthesis and tailor-made intermediates, 4-(Benzenesulfonyl)benzaldehyde exemplifies how niche chemicals can address evolving technological needs. Its integration into click chemistry and metal-organic frameworks (MOFs) further demonstrates its adaptability.
In conclusion, 4-(Benzenesulfonyl)benzaldehyde (CAS No. 66-39-7) represents a convergence of innovation and practicality. Its multifaceted applications—from drug development to advanced materials—highlight its enduring relevance. As research continues to uncover new uses, this compound will likely remain a staple in the toolkit of chemists and engineers worldwide, embodying the dynamic interplay between molecular design and industrial demand.
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